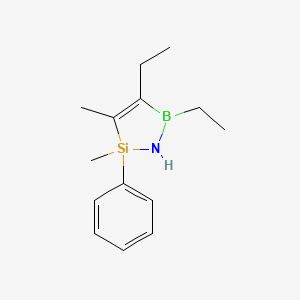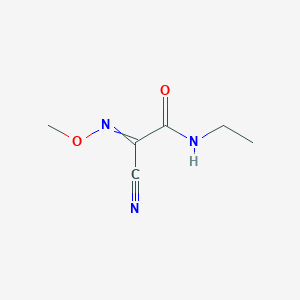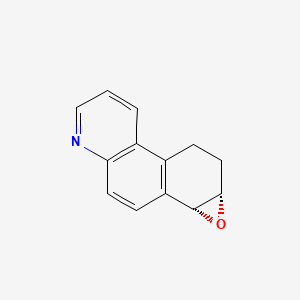
7,8-Epoxy-7,8,9,10-tetrahydrobenzo(f)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,8-Epoxy-7,8,9,10-tetrahydrobenzo(f)quinoline is a chemical compound with the molecular formula C13H11NO It is a derivative of benzoquinoline, featuring an epoxy group and a tetrahydrobenzo ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Epoxy-7,8,9,10-tetrahydrobenzo(f)quinoline typically involves the epoxidation of 7,8,9,10-tetrahydrobenzo(f)quinoline. This can be achieved using oxidizing agents such as peracids (e.g., m-chloroperbenzoic acid) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure the selective formation of the epoxy group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
7,8-Epoxy-7,8,9,10-tetrahydrobenzo(f)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can open the epoxy ring, leading to the formation of diols.
Substitution: Nucleophilic substitution reactions can occur at the epoxy ring, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
7,8-Epoxy-7,8,9,10-tetrahydrobenzo(f)quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and chemical intermediates.
Wirkmechanismus
The mechanism of action of 7,8-Epoxy-7,8,9,10-tetrahydrobenzo(f)quinoline involves its interaction with various molecular targets. The epoxy group can react with nucleophilic sites in biological molecules, leading to the formation of covalent adducts. This can result in the modulation of enzymatic activities and signaling pathways, ultimately affecting cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7,8,9,10-Tetrahydrobenzo(f)quinoline: Lacks the epoxy group, making it less reactive in certain chemical reactions.
7,8-Dihydroxy-7,8,9,10-tetrahydrobenzo(f)quinoline: Contains hydroxyl groups instead of an epoxy group, leading to different reactivity and biological interactions.
Uniqueness
7,8-Epoxy-7,8,9,10-tetrahydrobenzo(f)quinoline is unique due to the presence of the epoxy group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications and distinguishes it from its analogs.
Eigenschaften
CAS-Nummer |
119143-42-9 |
|---|---|
Molekularformel |
C13H11NO |
Molekulargewicht |
197.23 g/mol |
IUPAC-Name |
(11R,13S)-12-oxa-6-azatetracyclo[8.5.0.02,7.011,13]pentadeca-1(10),2(7),3,5,8-pentaene |
InChI |
InChI=1S/C13H11NO/c1-2-9-8-4-6-12-13(15-12)10(8)3-5-11(9)14-7-1/h1-3,5,7,12-13H,4,6H2/t12-,13+/m0/s1 |
InChI-Schlüssel |
SRAQHGMBDWVKBQ-QWHCGFSZSA-N |
Isomerische SMILES |
C1CC2=C(C=CC3=C2C=CC=N3)[C@@H]4[C@H]1O4 |
Kanonische SMILES |
C1CC2=C(C=CC3=C2C=CC=N3)C4C1O4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


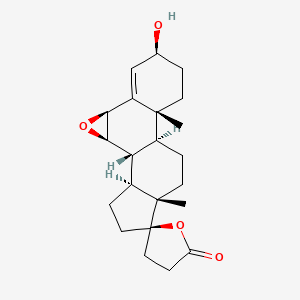
![Diethyl [2-(3-chlorophenyl)ethyl]propanedioate](/img/structure/B14300889.png)
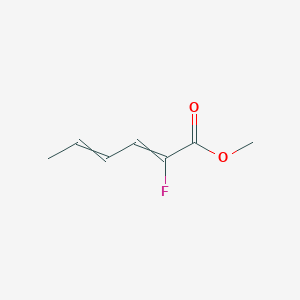
![Silane, [(1,1-diphenyl-2-propynyl)oxy]trimethyl-](/img/structure/B14300897.png)
![6-Bromo-N-[2-(4-chlorophenyl)ethyl]quinazolin-4-amine](/img/structure/B14300903.png)

![7,8-Dichloro-5H-[1,3]thiazolo[2,3-b]quinazoline-3,5(2H)-dione](/img/structure/B14300930.png)
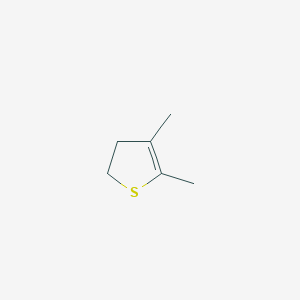
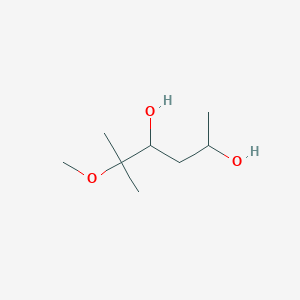
![Methyl [(4-oxo-1,2,3-benzotriazin-3(4H)-yl)oxy]acetate](/img/structure/B14300952.png)
-lambda~5~-arsane](/img/structure/B14300960.png)
![Ethanone, 1-[3-(acetyloxy)-4-hydroxyphenyl]-](/img/structure/B14300971.png)
